Lorcaserin hydrochloride Lorcaserin hydrochloride Lorcaserin hydrochloride is a hydrochloride obtained by reaction of lorcaserin with one equivalent of hydrochloric acid. Used as an anti-obesity drug. It has a role as a serotonergic agonist and an appetite depressant. It contains a lorcaserin(1+).
Brand Name: Vulcanchem
CAS No.: 846589-98-8
VCID: VC20739968
InChI: InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1
SMILES: CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol

Lorcaserin hydrochloride

CAS No.: 846589-98-8

VCID: VC20739968

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Lorcaserin hydrochloride - 846589-98-8

Description

Lorcaserin hydrochloride is a synthetic compound primarily utilized as an anti-obesity medication. It functions as a selective agonist for the serotonin 2C receptor (5-HT2C), which plays a crucial role in appetite regulation and weight management. The drug was developed by Arena Pharmaceuticals and received approval from the U.S. Food and Drug Administration (FDA) in 2012 under the brand name Belviq.

Synonyms

  • Lorcaserin HCl

  • APD-356

  • Belviq

Mechanism of Action

Lorcaserin acts primarily by selectively activating the serotonin 2C receptors located in the hypothalamus, leading to increased production of proopiomelanocortin (POMC). This activation promotes feelings of satiety, thereby reducing appetite and aiding in weight loss. The selectivity of lorcaserin for the 5-HT2C receptor over other serotonin receptors is significant, with a reported selectivity ratio of approximately 100-fold for the 5-HT2C receptor compared to the closely related 5-HT2B receptor, which is associated with potential cardiovascular risks .

Weight Loss Studies

Several clinical trials have evaluated the efficacy of lorcaserin in promoting weight loss among obese patients:

  • Study Design: A randomized, double-blind, placebo-controlled trial involving 469 participants aged between 18 and 65 with a BMI ranging from 30 to 45 kg/m².

DosageMean Weight Loss (kg)% of Participants Achieving >5% Weight Loss
Placebo0.32.3%
Lorcaserin 10 mg q.d.1.812.8%
Lorcaserin 15 mg q.d.2.619.5%
Lorcaserin 10 mg b.i.d.3.631.2%

The results indicated that lorcaserin significantly outperformed placebo in terms of weight loss and the proportion of participants achieving clinically meaningful weight reductions .

Safety Profile

The safety profile of lorcaserin has been assessed through various studies:

  • Adverse Events: Commonly reported side effects include headache, nausea, dizziness, and fatigue.

  • Cardiovascular Safety: Echocardiograms conducted during trials showed no significant adverse effects on heart valves or pulmonary artery pressure .

Regulatory Status and Market Availability

CAS No. 846589-98-8
Product Name Lorcaserin hydrochloride
Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
IUPAC Name (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Standard InChI InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1
Standard InChIKey ITIHHRMYZPNGRC-QRPNPIFTSA-N
Isomeric SMILES C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl
SMILES CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Canonical SMILES CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Appearance Solid powder
Purity > 98%
Synonyms (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine
APD 356
APD-356
APD356
AR-10A
Belviq
lorcaserin
Reference 1:Expert Opin Pharmacother. 2015;16(16):2531-8. doi: 10.1517/14656566.2015.1096345. Epub 2015 Oct 15. Lorcaserin Hcl for the treatment of obesity.Shukla AP,Kumar RB,Aronne LJ, PMID: 26472579 DOI: 10.1517/14656566.2015.1096345 Abstract: INTRODUCTION: Obesity is a major health priority necessitating safe and effective strategies to address the obesity epidemic. Lorcaserin is a serotonergic agonist specific to the 5HT- 2C receptor approved for chronic management of obesity in patients with a BMI ≥ 30 kg/m(2) or a BMI ≥ 27 kg/m(2) with comorbidities related to obesity.AREAS COVERED: In this paper, the pharmacodynamic and pharmacokinetic properties of lorcaserin are reviewed followed by a discussion of efficacy and safety data from major clinical trials.EXPERT OPINION: Lorcaserin is a unique highly selective serotonergic agonist designed to mitigate the risks associated with previous agents in this class. At therapeutic doses, it is well tolerated and produces modest but clinically meaningful weight loss with significant improvement in cardiometabolic parameters. Therapeutic efficacy should be assessed at 12 weeks (≥ 5% weight loss) to identify responders who will derive maximum weight loss and metabolic benefit from long-term therapy. The results of the ongoing cardiovascular outcomes trial (CAMELLIA TIMI 61) will determine the role of lorcaserin in primary prevention of diabetes in overweight/obese individuals and its use in the high-risk population of patients with established cardiovascular disease or multiple cardiovascular risk factors.
PubChem Compound 11673085
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator